4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Description
Properties
IUPAC Name |
4,10-dimethyl-5,11-dihydroindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-11-5-3-7-13-15-9-18-16(10-17(15)21-19(11)13)14-8-4-6-12(2)20(14)22-18/h3-10,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLBEBYUZRVGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC4=C(C=C3N2)C5=CC=CC(=C5N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147588 | |
| Record name | Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106362-61-2 | |
| Record name | Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Condensation and Cyclization
A three-stage one-pot procedure developed by Thieme Connect enables the synthesis of 6-monosubstituted indolo[3,2-b]carbazoles. The process involves:
- Condensation : Indole and aldehydes react to form 3,3′-bis(indolyl)methanes.
- Isomerization : Conversion to 2,3′-bis(indolyl)methanes under acidic conditions.
- Cyclization : Treatment with triethyl orthoformate ($$ \text{HC(OEt)}_3 $$) in the presence of methanesulfonic acid to yield the carbazole framework. This method could be modified by substituting formaldehyde with methyl-containing aldehydes to install methyl groups at strategic positions.
Targeted Synthesis of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Directed Alkylation of the Carbazole Core
Post-cyclization alkylation offers a viable route to introduce methyl groups at the 4 and 10 positions. A protocol adapted from MDPI’s work on 6-methylindolo[3,2-b]carbazole involves:
- Methylation Agents : Methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in the presence of a base such as sodium hydride ($$ \text{NaH} $$) or potassium carbonate ($$ \text{K}2\text{CO}3 $$).
- Reaction Conditions : Conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Example Procedure :
- Dissolve 5,11-dihydroindolo[3,2-b]carbazole (1.0 equiv) in dry DMF.
- Add $$ \text{NaH} $$ (2.2 equiv) and stir under nitrogen for 30 minutes.
- Introduce $$ \text{CH}_3\text{I} $$ (2.5 equiv) dropwise and heat at 70°C for 18 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Friedel-Crafts Alkylation for Methyl Group Installation
Friedel-Crafts alkylation using methyl chloride ($$ \text{CH}3\text{Cl} $$) and a Lewis acid catalyst (e.g., $$ \text{AlCl}3 $$) can functionalize electron-rich aromatic positions. This method is particularly effective for introducing methyl groups at the 4 and 10 positions due to their inherent nucleophilicity:
$$
\text{Indolo[3,2-b]carbazole} + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{4,10-Dimethyl derivative}
$$
Optimization Note : Excess methylating agent and prolonged reaction times (24–48 hours) improve substitution efficiency.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.321 g/cm³ |
| Boiling Point | 581.1°C at 760 mmHg |
| Flash Point | 270.9°C |
| Vapor Pressure | 6.85 × 10$$^{-13}$$ mmHg |
| LogP | 5.57 |
These data underscore the compound’s high thermal stability and hydrophobicity, making it suitable for high-temperature applications.
Chemical Reactions Analysis
Types of Reactions
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electronic applications.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, tin(IV) chloride for acylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield a variety of substituted indolocarbazole derivatives .
Scientific Research Applications
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets such as aryl hydrocarbon receptors. This interaction can modulate gene expression and cellular responses. Additionally, its redox-active properties enable it to participate in electron transfer processes, which are crucial in its applications in organic electronics .
Comparison with Similar Compounds
Electronic and Binding Properties
The position of substituents significantly alters electronic properties and receptor binding:
- Binding Affinity : Substitution at the 5,11-nitrogen atoms (e.g., 5,11-dimethyl-ICZ) increases affinity for the aryl hydrocarbon receptor (AhR) (IC₅₀ = 1.2 nM), while 4,10-DM-ICZ shows reduced affinity (IC₅₀ = 19 nM) due to steric hindrance at the aromatic core .
- HOMO-LUMO Gaps: ICZ derivatives with electron-withdrawing groups (e.g., 2,8-dicyano-ICZ) exhibit narrowed bandgaps (~2.5 eV), whereas 4,10-DM-ICZ’s methyl groups slightly raise the HOMO energy (-5.1 eV vs. -5.3 eV for unsubstituted ICZ) .
Table 2: Electronic and Binding Data
| Compound | IC₅₀ (AhR Binding) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| 4,10-DM-ICZ | 19 nM | -5.1 | -2.4 | 2.7 |
| 5,11-Dimethyl-ICZ | 1.2 nM | -5.3 | -2.6 | 2.7 |
| 6,12-Diphenyl-ICZ | N/A | -5.2 | -2.5 | 2.7 |
| 2,8-Dicyano-ICZ | N/A | -5.5 | -3.0 | 2.5 |
Biological Activity
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole (often abbreviated as DIC) is a compound belonging to the indolo[3,2-b]carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
DIC has the molecular formula and a molecular weight of 304.36 g/mol. Its unique structure contributes to its biological activity, particularly in relation to enzyme inhibition and cellular signaling pathways.
Anticancer Properties
DIC has shown promising anticancer activity in various studies. It acts as an inhibitor of protein kinase C (PKC), which is involved in cancer cell proliferation and survival. Research indicates that DIC can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.
Table 1: Summary of Anticancer Studies Involving DIC
Antioxidant Activity
DIC exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been linked to its hydroxyl groups that stabilize reactive species.
Mechanism of Action:
- Free Radical Scavenging: DIC can neutralize free radicals, thereby reducing oxidative damage.
- Enzyme Modulation: It influences the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Protein Kinase C Inhibition
The inhibition of PKC is a central mechanism through which DIC exerts its biological effects. PKC is implicated in various cellular processes including proliferation, differentiation, and apoptosis. By inhibiting PKC activity, DIC can disrupt these processes in cancer cells.
Induction of Apoptosis
DIC has been shown to activate apoptotic pathways in cancer cells:
- Caspase Activation: DIC treatment leads to the activation of caspases, which are critical mediators of apoptosis.
- Bcl-2 Family Regulation: The compound alters the expression levels of Bcl-2 family proteins, promoting pro-apoptotic signals.
Study 1: Anticancer Efficacy in Glioblastoma
In a study conducted by Guerra et al., DIC was tested alongside temozolomide in glioblastoma models. The combination therapy resulted in enhanced survival rates compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Study 2: Mechanistic Insights into Antioxidant Activity
A study explored the antioxidant potential of DIC using various assays to measure free radical scavenging capabilities. Results indicated that DIC significantly reduced lipid peroxidation levels in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
